

Improving peak shape and resolution for Crizotinib and Crizotinib-d5

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Compound of Interest

Compound Name: Crizotinib-d5

Cat. No.: B3026244

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Technical Support Center: Crizotinib and Crizotinib-d5 Analysis

Welcome to the technical support center for the chromatographic analysis of Crizotinib and its deuterated internal standard, **Crizotinib-d5**. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Crizotinib and **Crizotinib-d5**.

Q1: Why am I observing peak tailing for Crizotinib and **Crizotinib-d5**?

Peak tailing for Crizotinib, a basic compound with pKa values of 5.6 and 9.4, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.^{[1][2][3]} These interactions lead to a non-ideal elution profile, characterized by a tailing peak.

Solutions:

- Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., with 0.1-0.3% formic acid) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[\[4\]](#)[\[5\]](#)
- Use of an Alternative Mobile Phase Additive: Employing a basic mobile phase additive, such as 0.1% ammonium hydroxide, can help to deprotonate the analyte, which may improve peak shape.[\[6\]](#)
- Column Selection:
 - Utilize a column with a highly deactivated stationary phase (end-capped) to reduce the number of available silanol groups.[\[2\]](#)
 - Consider using a column with a different stationary phase chemistry, such as a CSH (Charged Surface Hybrid) Phenyl-Hexyl column, which can improve peak shape for basic compounds.
- Mobile Phase Composition: The choice of organic modifier (methanol vs. acetonitrile) can influence peak shape.[\[2\]](#) Experiment with both to determine the optimal solvent for your specific method.

Q2: My Crizotinib peak is fronting. What could be the cause?

Peak fronting is less common than tailing for basic compounds but can occur due to:

- Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
- Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to peak fronting.
- Column Collapse: Operating a column outside of its recommended pH and temperature range can lead to degradation of the stationary phase.[\[7\]](#)

Solutions:

- **Reduce Injection Volume/Concentration:** Dilute your sample or reduce the injection volume to avoid overloading the column.
- **Optimize Injection Solvent:** Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than or the same as the initial mobile phase.[\[8\]](#)[\[9\]](#)
- **Verify Column Operating Conditions:** Check the manufacturer's guidelines for the column's stable pH and temperature range.

Q3: I am seeing split peaks for Crizotinib and/or **Crizotinib-d5**. What should I do?

Split peaks can be caused by several factors:

- **Partially Clogged Frit:** A blockage in the column inlet frit can disrupt the sample flow path, leading to peak splitting.[\[10\]](#)
- **Column Void:** A void or channel in the column packing material can cause the sample to travel through the column at different rates.[\[9\]](#)
- **Injection Solvent Mismatch:** Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[\[8\]](#)[\[9\]](#)
- **Co-elution:** A closely eluting interference may give the appearance of a split peak.[\[11\]](#)

Solutions:

- **Check All Peaks:** If all peaks in the chromatogram are split, the issue is likely related to the column inlet (clogged frit or void) or the injector.[\[12\]](#) If only the analyte peak is split, it may be a co-elution or a sample solvent issue.
- **Column Maintenance:** Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any particulates from the frit. If this doesn't resolve the issue, the column may need to be replaced.
- **Optimize Injection Solvent:** As mentioned previously, ensure the injection solvent is compatible with and ideally weaker than the mobile phase.

- **Method Modification:** If co-elution is suspected, adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interfering peak.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an LC-MS method for Crizotinib?

A good starting point would be a reversed-phase C18 column with a mobile phase consisting of methanol or acetonitrile and water with a formic acid modifier (e.g., 0.1-0.3%).^{[4][5]} A gradient elution from a low to high organic phase concentration is often a good initial approach.

Q2: How can I improve the resolution between Crizotinib and **Crizotinib-d5**?

While Crizotinib and its deuterated internal standard are expected to co-elute, slight chromatographic separation can sometimes be observed. To ensure consistent co-elution and accurate quantification:

- **Optimize Gradient Slope:** A shallower gradient can sometimes improve resolution but may not be necessary if the peaks are sufficiently close.
- **Column Choice:** A high-efficiency column with smaller particle sizes (e.g., sub-2 μm) can provide sharper peaks, which may help in resolving any minor separation.

However, for the purpose of an internal standard, complete co-elution is ideal. If you are observing significant separation, ensure that the correct internal standard is being used.

Q3: What are the key physicochemical properties of Crizotinib to consider for method development?

Understanding the following properties is crucial:

Property	Value	Implication for Chromatography
pKa1	5.6 (Pyridinium cation)	At pH values below 5.6, this group will be protonated (positively charged).
pKa2	9.4 (Piperidinium cation)	At pH values below 9.4, this group will also be protonated. [1] [3]
LogP	1.83	Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. [3] [13]

These properties indicate that Crizotinib is a basic molecule that will be positively charged at acidic pH. This is beneficial for retention on a reversed-phase column and for ionization in positive mode ESI-MS.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Crizotinib in Plasma

This protocol is based on a validated method for the determination of Crizotinib in human and mouse plasma.[\[14\]](#)

- Chromatographic System: UPLC-MS/MS
- Column: Supelco Discovery C18 (50 x 2.1mm, 5.0 μ m)[\[14\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Gradient Elution:

Time (min)	Flow Rate (mL/min)	%A	%B
0.0	0.4	90	10
0.5	0.4	10	90
2.0	0.4	10	90
2.1	0.4	90	10

| 3.0 | 0.4 | 90 | 10 |

- Injection Volume: 10 µL
- Column Temperature: 40 °C
- Mass Spectrometry: ESI Positive Mode
- MRM Transitions:
 - Crizotinib: m/z 450.2 > 260.2[14]
 - **Crizotinib-d5**: m/z 457.2 > 267.3[14]

Protocol 2: Alternative LC-MS/MS Method with Basic Mobile Phase

This protocol is adapted from a method utilizing a basic mobile phase.[6]

- Chromatographic System: UPLC-MS/MS
- Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[6]
- Mobile Phase: Methanol:0.1%(v/v) ammonium hydroxide (80:20)[6]
- Flow Rate: 0.4 mL/min[6]
- Run Time: 2 minutes[6]
- Injection Volume: 5 µL

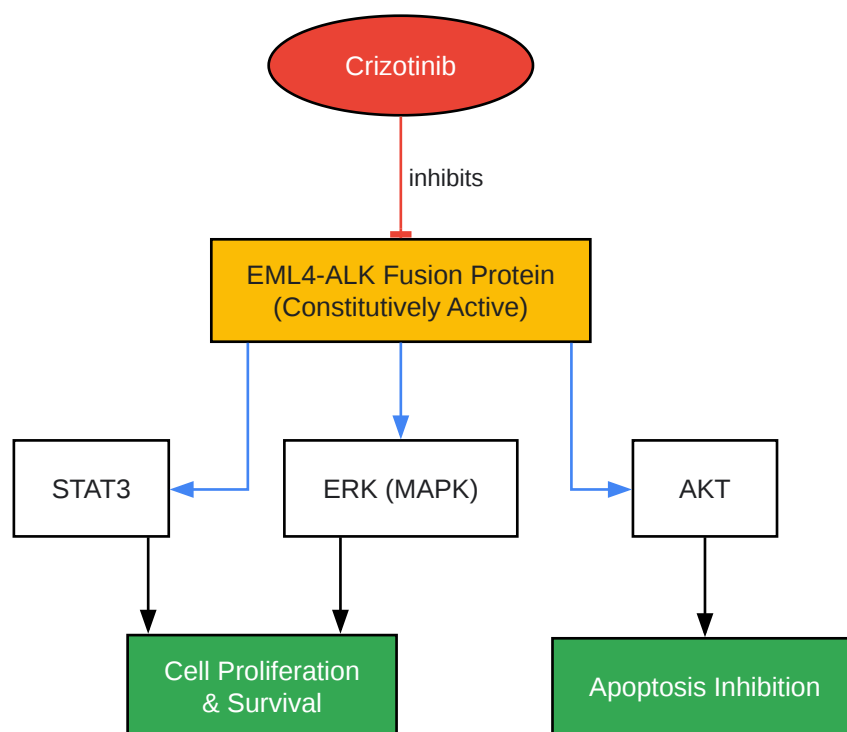
- Mass Spectrometry: ESI Positive Mode
- MRM Transitions:
 - Crizotinib: m/z 450.0 \rightarrow 260.0[6]

Visualizations



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Caption: Troubleshooting workflow for poor peak shape in Crizotinib analysis.



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Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.

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